Dodecamethylhexasiloxane

Description

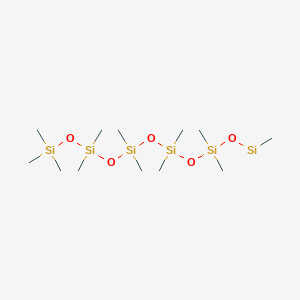

Contextualization within Organosilicon Chemistry and Linear Siloxane Architectures

Organosilicon chemistry is a field focused on compounds that contain covalent bonds between carbon and silicon atoms. cymitquimica.com Within this broad domain are siloxanes, which are characterized by a backbone consisting of alternating silicon and oxygen atoms (Si-O-Si). evitachem.comwikipedia.org These materials can be categorized based on their structure, such as linear or cyclic. evitachem.com

Dodecamethylhexasiloxane is a prime example of a linear siloxane. Its structure consists of a straight chain of six silicon atoms linked by oxygen atoms, with each silicon atom also bonded to two methyl groups. cymitquimica.comevitachem.com This linear architecture is fundamental to its characteristic properties, including high flexibility, low thermal conductivity, and hydrophobicity. chemimpex.comwikipedia.org The structure features an open Si-O-Si bond angle of approximately 142.5° and a Si-O bond length of 1.64 Å, which allows for low barriers to rotation around the Si-O bonds, contributing to the flexibility of the polymer chain. wikipedia.org This is distinct from cyclic siloxanes, where the silicon-oxygen units form a closed loop. silicones.eu

The synthesis of this compound can be achieved through several methods, including the hydrolysis of chlorosilanes or the ring-opening polymerization of cyclic siloxanes like octamethylcyclotetrasiloxane. evitachem.com These processes allow for controlled synthesis to achieve the desired molecular weight and structure. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₁₂H₃₈O₅Si₆ | chemimpex.comcymitquimica.com |

| Molecular Weight | 430.94 g/mol | cymitquimica.comchemimpex.com |

| CAS Number | 995-82-4 | chemimpex.comalfa-chemistry.com |

| Appearance | Colorless, clear liquid | chemimpex.comalfa-chemistry.comtcichemicals.com |

| Density | 0.90 g/mL | chemimpex.com |

| Boiling Point | 74 °C at 0.3 mmHg | chemimpex.comalfa-chemistry.com |

| Flash Point | 138 °C | alfa-chemistry.com |

| Refractive Index | n20D 1.39 | chemimpex.com |

| Purity | ≥ 96% (GC) | chemimpex.comcymitquimica.com |

Historical Trajectory and Evolution of this compound-Related Studies

The study of siloxanes is rooted in the broader history of organosilicon chemistry. A pivotal moment occurred in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. paint.orgfrontiersin.org However, it was the extensive work of Professor Frederic Stanley Kipping in the early 20th century that laid the groundwork for modern silicone chemistry. paint.org Kipping coined the term "silicone" and was the first to discover the intermolecular condensation of silanols, the precursors to siloxanes. paint.orgfrontiersin.org

Despite Kipping's initial pessimism about the practical applications of these compounds, the commercial silicone industry was launched in the United States in 1943 and has grown substantially since. paint.org Early research focused on the synthesis of various polysiloxanes through reactions like the hydrolysis of dichlorodimethylsilane, which can yield both linear and cyclic products. wikipedia.org

The development of specific linear siloxanes like this compound followed from this foundational work. Research evolved to focus on controlling polymerization reactions to produce siloxanes of specific chain lengths and functionalities. evitachem.com The synthesis of α,ω-dichlorodimethylsiloxanes, which are precursors for creating longer chains, became a key area of study for producing materials with tailored properties. researchgate.net The period from the mid-20th century to the present has seen a significant increase in research, driven by the widespread use of siloxanes and the development of advanced analytical tools to study them. researchgate.net

Foundational Research Areas and Emerging Investigative Frontiers for this compound

This compound and similar linear siloxanes are subjects of research across multiple scientific and industrial fields due to their versatile properties. chemimpex.com

Foundational Research Areas:

Material Formulation: A primary research application involves its use as a component in lubricants, sealants, adhesives, and coatings. cymitquimica.comchemimpex.com Its thermal stability and hydrophobic nature enhance the durability and resistance of these products. chemimpex.com

Cosmetic Science: The compound is studied for its emollient properties, which provide a smooth texture in skincare and other cosmetic formulations. evitachem.comchemimpex.com

Polymer and Material Science: It serves as a valuable tool in polymer science and material engineering research. chemimpex.com Its well-defined structure allows for the development of innovative materials with specific, tailored properties. chemimpex.com It is also used as a building block or intermediate in the synthesis of more complex polymers and organic-inorganic hybrid materials. cymitquimica.comcymitquimica.comchemscene.com

Medical Applications: Its biocompatibility and inert nature make it a subject of interest for use in some medical devices. evitachem.com

Table 2: Key Research Applications of this compound

| Research Area | Application/Use | References |

|---|---|---|

| Industrial Formulations | Component in high-temperature lubricants, sealants, and adhesives. | cymitquimica.comevitachem.comchemimpex.com |

| Cosmetics | Used as a conditioning agent and emollient. | evitachem.comchemimpex.com |

| Material Science | Development of thermal insulation, surfactants, and high-performance coatings. | chemimpex.com |

| Synthetic Chemistry | Utilized as a research chemical and building block for new materials. | cymitquimica.comchemimpex.com |

| Biomedical Research | Investigated for use in biocompatible materials and medical devices. | evitachem.com |

Emerging Investigative Frontiers: New research is exploring novel applications for this compound. One emerging frontier is its potential use in agriculture and medicine for its antimicrobial and antifungal properties. chemicalbook.comresearchgate.netresearchgate.net Studies have identified this compound in plant extracts and are investigating its role in providing broad-spectrum efficacy against various microbes. researchgate.netresearchgate.net Furthermore, its use in advanced materials, such as arylacetylene resins with siloxane units, is being explored for applications requiring high thermal stability and specific processability characteristics. researchgate.net Research also continues into its role in drug discovery and delivery systems, where siloxane-based molecules are used as linkers or in bioconjugation chemistry. chemscene.com

Structure

2D Structure

Properties

Molecular Formula |

C12H36O5Si6 |

|---|---|

Molecular Weight |

428.92 g/mol |

InChI |

InChI=1S/C12H36O5Si6/c1-18-13-20(5,6)15-22(9,10)17-23(11,12)16-21(7,8)14-19(2,3)4/h1-12H3 |

InChI Key |

WGWAYRYQTOXACY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si]O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Dodecamethylhexasiloxane and Its Derivatives

Directed Synthesis of Dodecamethylhexasiloxane

The direct synthesis of this compound involves the carefully controlled construction of the linear siloxane chain to achieve the desired length of six silicon atoms.

Hydrolysis and Condensation of Chlorosilane Precursors

The hydrolysis and condensation of chlorosilanes, such as dimethyldichlorosilane, serve as a fundamental method for the synthesis of linear and cyclic polydimethylsiloxanes. google.com The reaction of dimethyldichlorosilane with water yields a mixture of linear polydimethylsiloxane-α,ω-diols and cyclic polydimethylsiloxanes. google.com The conditions of the hydrolysis, including the concentration of hydrochloric acid, can influence the proportion of cyclic to linear products. For instance, using 6N aqueous hydrochloric acid can increase the yield of oligomeric cyclosiloxanes to approximately 70%. google.com

Inorganic-Solid-Catalyzed Ring Cleavage of Cyclodimethylsiloxanes

A highly effective and selective method for preparing linear dimethylsiloxanes of specific lengths involves the ring cleavage of cyclodimethylsiloxanes catalyzed by inorganic solids. oup.com This method offers a convenient, mild, and rapid route to α,ω-difunctionalized linear dimethylsiloxanes. oup.com The reaction utilizes a cyclodimethylsiloxane (like octamethylcyclotetrasiloxane, D4), dimethylchlorosilane, and water in the presence of a catalyst such as activated carbon or silica (B1680970) gel. oup.com

The ring size of the starting cyclodimethylsiloxane significantly impacts the reaction's efficiency. Hexamethylcyclotrisiloxane (D3), being the most strained, undergoes quantitative cleavage within an hour. oup.com Less strained rings like D4 and decamethylcyclopentasiloxane (B1670010) (D5) show lower conversions. oup.com The reaction can be steered towards the selective formation of either α-chloro-ω-hydrodimethylsiloxanes or α,ω-dihydrodimethylsiloxanes by adjusting the amount of water and the choice of catalyst. oup.com For instance, using an equimolar amount of water and silica gel as the catalyst favors the formation of the α,ω-dihydro derivative. oup.com

Functionalization and Derivatization Strategies of this compound

The functionalization of this compound at its terminal positions is crucial for its use as a building block in more complex macromolecular structures.

Synthesis of α,ω-Difunctionalized Linear Dimethylsiloxanes

The inorganic-solid-catalyzed ring cleavage of cyclodimethylsiloxanes provides a direct route to α,ω-difunctionalized linear dimethylsiloxanes with well-defined chain lengths. oup.com By reacting a cyclodimethylsiloxane with dimethylchlorosilane and water, one can introduce chloro and hydro functional groups at the ends of the resulting linear siloxane chain. oup.com This method is advantageous for its mild reaction conditions and high selectivity, making it suitable for large-scale preparations. oup.com These difunctionalized oligomers are key intermediates for the synthesis of well-ordered siloxane block copolymers and silicone resins. oup.com

Preparation of Specific this compound Derivatives (e.g., this compound-1,11-diol)

This compound-1,11-diol is a key derivative with hydroxyl groups at both ends of the linear siloxane chain. nih.govpharmaffiliates.com This diol can be synthesized through the hydrolysis of the corresponding α,ω-dichlorothis compound. chemsrc.com The presence of terminal hydroxyl groups allows for further reactions, such as condensation polymerization, to create longer polysiloxane chains or to incorporate the siloxane block into other polymer systems.

The physical and chemical properties of this compound-1,11-diol are well-documented. nih.govechemi.com

Table 1: Physical and Chemical Properties of this compound-1,11-diol

| Property | Value | Source |

| Molecular Formula | C12H38O7Si6 | nih.gov |

| Molecular Weight | 462.94 g/mol | nih.gov |

| CAS Number | 4029-00-9 | nih.gov |

| IUPAC Name | hydroxy-[[[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | nih.gov |

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Investigation of Reaction Mechanisms in Functionalization Processes

The mechanisms of C-H bond functionalization, often catalyzed by transition metals like rhodium, have been extensively studied. cqu.edu.cn While not directly focused on this compound, these studies provide insight into the fundamental steps of C-H bond cleavage, transformation of the resulting carbon-metal bond, and catalyst regeneration. cqu.edu.cn The proposed mechanisms include concerted metalation-deprotonation (CMD), oxidative addition, and σ-complex assisted metathesis. cqu.edu.cn Understanding these pathways is crucial for developing selective and efficient methods for functionalizing the methyl groups along the siloxane backbone, should that be a desired modification.

For the hydrolysis of silanes to silanols, the reaction can proceed through different pathways, leading to hydrosilanols, silanediols, or hydrosiloxanes, depending on the catalyst and substrate. nih.gov The relative rates of the second hydrolysis and condensation reactions determine the final product distribution. nih.gov

Polymerization and Oligomerization Studies Involving this compound

This compound and its functionalized derivatives serve as crucial building blocks in the synthesis of more complex silicon-based macromolecules. Their involvement in polymerization and oligomerization reactions allows for the creation of materials with tailored properties, leveraging the inherent flexibility and stability of the siloxane backbone.

The synthesis of high-molecular-weight polysiloxanes often employs step-growth polymerization, with polycondensation being a primary method. buffalo.edu While this compound itself is relatively inert, its derivatives, particularly those with reactive terminal groups, are valuable monomers in condensation reactions. A common strategy involves the use of α,ω-dichlorodimethylsiloxanes, which can react with various co-monomers to build longer polymer chains. researchgate.netscispace.com

For instance, 1,11-dichlorothis compound (DCDMHS), a derivative of this compound, has been utilized in condensation reactions with organometallic reagents like m-diethynylbenzene magnesium reagents. researchgate.netscispace.com This reaction yields arylacetylene resins containing long, well-defined siloxane units. scispace.com The length of the siloxane chain, such as the hexasiloxane unit from DCDMHS, is a critical factor that influences the properties of the final resin, including its processability and thermal behavior. scispace.com The general mechanism for polysiloxane synthesis via condensation involves the reaction of silanol (B1196071) (Si-OH) end groups, which can be formed from the hydrolysis of chlorosilanes, to create a siloxane (Si-O-Si) bond and eliminate a small molecule like water or HCl. buffalo.eduevitachem.comd-nb.info

Research has focused on synthesizing series of these polymers where the length of the α,ω-dichlorodimethylsiloxane precursor is systematically varied to study the structure-property relationships of the resulting resins. scispace.com

| Siloxane Precursor | Co-reactant | Reaction Type | Resulting Polymer/Resin | Reference |

|---|---|---|---|---|

| 1,11-dichlorothis compound (DCDMHS) | m-diethynylbenzene magnesium reagent | Condensation | Arylacetylene resin with hexasiloxane units | scispace.com |

| α,ω-dichlorodimethylsiloxanes (various lengths) | 1,4-diethynylbenzene magnesium reagent | Condensation | Poly(multidimethylsiloxane-1,4-ethynylenephenyleneethynylene)s | researchgate.net |

| α,ω-bis(chloro)dimethylsiloxanes | m-diethynylbenzene magnesium reagents | Condensation | Block copolymers of poly(silane arylacetylene) and poly(siloxane arylacetylene) | researchgate.net |

The precise control over the structure and molecular weight of polymers is essential for creating materials with specific functions. nih.govrsc.org this compound derivatives are instrumental in the controlled synthesis of oligomers and copolymers, particularly through methods like hydrosilylation. acs.org

A notable example is the synthesis of novel copolymers by reacting a derivative of this compound featuring Si-H functions at both ends with dialkene-substituted permethylated cyclodextrins. acs.org In this process, a platinum catalyst facilitates the hydrosilylation reaction between the Si-H groups of the siloxane and the alkene groups of the cyclodextrin (B1172386). acs.org The molecular weight of the resulting copolymer can be controlled by adding a chain-stopper, such as 1-octene, to the reaction mixture. acs.org This methodology allows for the creation of complex architectures, including polyrotaxanes, where the cyclodextrin component is part of the main polymer chain. acs.org The structure of the resulting copolymer is confirmed through techniques like 1H NMR spectroscopy, which can provide evidence of the unique spatial arrangement, such as the inclusion of a benzene (B151609) ring from the polymer into the cyclodextrin cavity. acs.org

This approach demonstrates the utility of functionalized this compound in creating well-defined, multifunctional copolymers. acs.org The ability to combine the properties of polysiloxanes with other functional units like cyclodextrins opens avenues for developing advanced materials for applications such as specialized stationary phases in gas chromatography. acs.org

| Siloxane Reactant | Co-reactant | Chain Stopper (for MW control) | Catalyst | Reaction Type | Resulting Product | Reference |

|---|---|---|---|---|---|---|

| 1,11-dihydrothis compound | Dialkene-substituted permethylated cyclodextrin | 1-octene | Platinum complex | Hydrosilylation | Cyclodextrin-siloxane copolymer (polyrotaxane) | acs.org |

Advanced Analytical and Spectroscopic Characterization of Dodecamethylhexasiloxane Systems

Chromatographic-Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry offers powerful tools for separating complex mixtures and identifying individual components with high sensitivity and specificity.

Gas chromatography-mass spectrometry (GC-MS) is a primary and widely used method for the analysis of volatile and semi-volatile compounds like dodecamethylhexasiloxane. wikipedia.org It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org In GC, the sample is vaporized and carried by an inert gas through a column, where components separate based on their boiling points and interactions with the stationary phase. etamu.edu The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. etamu.eduwikipedia.org

Table 1: GC-MS Parameters and Findings for this compound Analysis

| Parameter | Description | Typical Finding for this compound |

|---|---|---|

| Column Type | The stationary phase used for separation. | Often a nonpolar column like one with a 5% phenyl polysiloxane phase is suitable for siloxanes. wikipedia.org |

| Carrier Gas | Inert gas to move the sample through the column. | Helium or Nitrogen. etamu.edu |

| Injection Temperature | Temperature at which the sample is vaporized. | High temperatures, potentially up to 300°C, are used. wikipedia.org |

| Retention Time | The time it takes for the compound to pass through the GC column. | Specific to the column and conditions used; serves as an identifier. etamu.edutesisenred.net |

| Mass Spectrum | Pattern of fragment ions. | Characteristic fragments are observed, aiding in positive identification. |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for analyzing compounds that are non-volatile or thermally unstable, which can include degradation products of this compound. wikipedia.orgmst.or.jpthermofisher.com LC separates components in a liquid mobile phase based on their interactions with a stationary phase packed in a column. mst.or.jpveeprho.com The separated components are then ionized and analyzed by the mass spectrometer. wikipedia.org

LC-MS is particularly valuable in degradation studies where the resulting products may be more polar and less volatile than the parent compound. nih.govd-nb.info For example, LC-MS/MS (tandem mass spectrometry) can be employed to identify and characterize unknown degradation products in complex mixtures. americanpharmaceuticalreview.comnih.gov This involves selecting a specific ion from the initial MS analysis and subjecting it to further fragmentation to obtain detailed structural information. americanpharmaceuticalreview.com The technique is widely used in the pharmaceutical industry to study the degradation of active ingredients under various stress conditions. nih.gov

Table 2: LC-MS in the Analysis of Degradation Products

| Feature | Role in Degradation Studies |

|---|---|

| Separation | HPLC effectively separates polar degradation products from the parent compound and each other. wikipedia.org |

| Ionization | Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can analyze thermally labile degradation products without causing further fragmentation. mst.or.jpamericanpharmaceuticalreview.com |

| Identification | Mass spectrometry provides molecular weight and fragmentation data to help elucidate the structures of unknown degradation products. wikipedia.orgmdpi.com |

| Sensitivity | LC-MS can detect and identify trace-level degradation products. americanpharmaceuticalreview.com |

High-resolution liquid chromatography-mass spectrometry (HR-LCMS), often utilizing a Quadrupole Time-of-Flight (QTOF) mass analyzer, provides highly accurate mass measurements. veeprho.comiitb.ac.in This capability allows for the determination of the elemental composition of an unknown compound, which is a significant advantage when analyzing complex mixtures containing potential this compound derivatives or contaminants. veeprho.comamericanpharmaceuticalreview.com

The QTOF instrument combines a quadrupole mass filter with a time-of-flight mass analyzer, offering high resolution, mass accuracy, and sensitivity. iitb.ac.in HR-LCMS-QTOF is instrumental in untargeted analysis, where the goal is to identify as many compounds as possible in a sample without a preconceived list of targets. chromatographyonline.com This approach is beneficial for comprehensively profiling environmental samples or for identifying novel degradation products of this compound. nih.govnih.gov The accurate mass data obtained for both the parent ion and its fragments greatly increases the confidence in structural elucidation. americanpharmaceuticalreview.com

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in this compound Degradation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of molecules. It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of atoms within a molecule. libretexts.orgorganicchemistrydata.org

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. pressbooks.pubmnstate.edu For this compound, the ¹H NMR spectrum is expected to be relatively simple due to the high symmetry of the molecule. All the methyl protons are in an equivalent chemical environment, which would result in a single, sharp signal. pressbooks.publibretexts.org The chemical shift of this signal, typically referenced to tetramethylsilane (B1202638) (TMS), is characteristic of the methyl groups attached to the silicon atoms. pressbooks.publibretexts.org

When this compound is modified, for example by the introduction of different functional groups, the ¹H NMR spectrum will change accordingly. jmcs.org.mx New signals will appear for the protons in the modifying groups, and their chemical shifts and splitting patterns will provide valuable information about the structure of the modified siloxane. researchgate.netibaraki.ac.jp The integration of the signals can be used to determine the relative number of protons in different environments. mnstate.edu

Table 3: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|

Note: The exact chemical shift can vary slightly depending on the solvent and instrument.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon atoms in a molecule. libretexts.orgslideshare.net Similar to ¹H NMR, the high symmetry of this compound would lead to a single signal in the ¹³C NMR spectrum, corresponding to the twelve equivalent methyl carbons. The chemical shift of this peak is characteristic of the carbon atoms in the Si-CH₃ environment. libretexts.org

¹³C NMR is particularly useful for analyzing the carbon skeleton of modified this compound. pressbooks.pub Different types of carbon atoms (e.g., sp³, sp², sp hybridized) resonate at distinct chemical shift ranges, allowing for the identification of various functional groups. libretexts.orglibretexts.orgorganicchemistrydata.org For instance, if the siloxane is modified with an organic chain, ¹³C NMR can help to confirm the structure of this chain. Because the natural abundance of ¹³C is low, the signals are inherently weaker than in ¹H NMR, but techniques like proton decoupling are used to simplify the spectrum and enhance signal intensity. libretexts.orglibretexts.org

Table 4: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|

Note: The exact chemical shift can vary slightly depending on the solvent and instrument.

Advanced NMR Techniques (e.g., Multiple-Quantum NMR) for Investigating this compound-Containing Polymers

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multiple-quantum (MQ) NMR, offers powerful tools for probing the complex structures and dynamics of polysiloxane networks. researchgate.netnumberanalytics.comqu.edu.qa Unlike conventional one-dimensional NMR, which can be limited by broad, featureless signals in solid-state polymers, advanced techniques can provide detailed information on molecular structure and dynamics. cas.cz

Multiple-quantum NMR is particularly adept at characterizing the network topology of cross-linked siloxane elastomers. researchgate.net It can be used to assess changes in the network structure, for instance, by detecting bimodal distributions of residual dipolar couplings. researchgate.net These distributions can differentiate between polymer chains in different environments, such as those within the bulk polymer network versus those interacting with filler surfaces. researchgate.net

Solid-state NMR, often combined with techniques like magic angle spinning (MAS) and multipulse methods, allows for detailed structural analysis of complex systems. ipfdd.de For example, 2D ¹H spin-diffusion experiments can determine interatomic distances and probe the size of specific molecular clusters. acs.org Furthermore, 2D double-quantum ¹H MAS NMR can confirm intimate mixing between different molecular groups, such as hydroxyl and methyl groups in modified polysiloxane networks. acs.org The combination of these advanced NMR methods provides a deeper understanding of structure-property relationships in this compound-based materials. mdpi.com

Ancillary Spectroscopic and Physicochemical Characterization Methods

In addition to advanced NMR, a range of other spectroscopic and physicochemical methods are essential for a full characterization of this compound and its derivatives.

In the context of this compound and related polymers, FTIR is used to identify characteristic vibrational bands. Key absorptions for siloxanes include:

Si-O-Si stretching: A very strong and often broad band in the 1130-1000 cm⁻¹ region. For disiloxanes and small cyclosiloxanes, this appears as a single band, while it becomes broader and more complex for longer or branched chains. gelest.com

Si-C stretching (from Si-CH₃): Bands around 850 cm⁻¹ can be indicative of Si-CH₃ groups. researchgate.net

C-H stretching (from methyl groups): Typically observed in the 2950-2800 cm⁻¹ range. researchgate.net

FTIR can also be used to monitor chemical reactions, such as the hydrosilylation process for synthesizing modified polysiloxanes, by tracking the disappearance of characteristic bands for reactants like Si-H and C=CH₂ groups. nih.gov Furthermore, reaction-induced FTIR difference spectroscopy can be employed to study minute structural changes and interactions within the material. nih.govresearchgate.net

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| Si-O-Si | 1130-1000 | gelest.com |

| Si-CH₃ | ~850 | researchgate.net |

| C-H (in CH₃) | 2950-2800 | researchgate.net |

| Si-H | 2280-2080 | gelest.com |

| C=CH₂ | ~1650, ~3084 | nih.gov |

Thermal analysis techniques are crucial for understanding the behavior of polysiloxane-based materials as a function of temperature. ipolytech.co.uk These methods provide data on thermal stability, phase transitions, and mechanical properties.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. ipolytech.co.uk It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). ipolytech.co.ukdtic.mil For polysiloxanes, DSC can reveal their characteristically low glass transition temperatures, which contribute to their excellent elastomeric properties over a wide temperature range. gelest.com The technique can also be used to study the effects of additives or modifications on the thermal properties of the polymer. researchgate.netmdpi.com

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature. ipolytech.co.uk This is particularly useful for assessing the thermal stability and degradation profile of polysiloxanes. gelest.combg.ac.rs In an inert atmosphere, polysiloxanes typically degrade in a single step through chain fragmentation into volatile cyclic species. gelest.comcore.ac.uk In the presence of oxygen, the degradation is often a more complex, multi-step process. gelest.comscirp.org TGA can quantify the organic and inorganic content of a material and is used to evaluate the influence of different chemical groups on thermal stability. ipolytech.co.ukbg.ac.rs

Dynamic Mechanical Analysis (DMA) measures the mechanical properties of a material as a function of temperature, time, and frequency. eag.com It provides information on the viscoelastic behavior, including the storage modulus (a measure of stiffness) and loss modulus (a measure of energy dissipation). mdpi.com DMA is used to identify relaxation processes, such as the glass transition, and to evaluate the effect of fillers or cross-linking on the mechanical performance of polysiloxane elastomers. acs.orgresearchgate.nettandfonline.com

| Technique | Primary Measurement | Key Information Obtained for Polysiloxanes | Reference |

|---|---|---|---|

| Differential Scanning Calorimetry (DSC) | Heat Flow | Glass transition temperature (Tg), melting point (Tm), crystallization behavior. | ipolytech.co.ukdtic.mildtic.mil |

| Thermogravimetric Analysis (TGA) | Mass Change | Thermal stability, degradation temperature, composition (organic/inorganic content). | ipolytech.co.ukgelest.combg.ac.rs |

| Dynamic Mechanical Analysis (DMA) | Mechanical Properties (Modulus, Damping) | Viscoelastic behavior, relaxation processes, effect of fillers on mechanical performance. | mdpi.comeag.comacs.org |

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a central technique for characterizing the molecular weight and molecular weight distribution of polymers. malvernpanalytical.comazom.comresearchgate.net The principle of GPC is to separate polymer molecules based on their size in solution. intertek.com Larger molecules elute faster than smaller molecules, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). intertek.com

For polysiloxane copolymers, GPC is essential for monitoring the outcome of polymerization reactions and for understanding how the molecular weight distribution affects the material's final properties. malvernpanalytical.comazom.com The choice of solvent (eluent) is critical for accurate analysis; for example, toluene (B28343) is often preferred over tetrahydrofuran (B95107) (THF) for analyzing polydimethylsiloxane (B3030410) (PDMS) with a refractive index detector due to a stronger signal response. azom.comgimitec.com Advanced GPC systems may incorporate multiple detectors, such as refractive index, light scattering, and viscometer detectors, to provide a more comprehensive characterization of the polymer's molecular weight, size, and structure. malvernpanalytical.comresearchgate.net GPC can also be used to assess the purity of copolymers and to analyze changes in molecular weight after modifications or degradation. researchgate.netrsc.org

| Parameter | Description | Significance in Polysiloxane Analysis | Reference |

|---|---|---|---|

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Relates to properties dependent on the number of molecules, such as colligative properties. | intertek.com |

| Weight-Average Molecular Weight (Mw) | An average that gives more weight to heavier molecules. | Relates to properties like melt viscosity and mechanical strength. | intertek.com |

| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn), indicating the breadth of the molecular weight distribution. | A measure of the uniformity of chain lengths in the polymer. A value of 1 indicates a monodisperse sample. | intertek.com |

Environmental Fate, Transformation, and Remediation Research of Dodecamethylhexasiloxane

Occurrence and Environmental Distribution Studies of Dodecamethylhexasiloxane

The environmental distribution of this compound is largely governed by its physicochemical properties, such as high volatility and low water solubility. cosmethicallyactive.com These characteristics lead to its presence in various environmental compartments, from wastewater systems to the global atmosphere.

Although a significant portion of cVMS used in consumer products is released directly to the atmosphere, a fraction is washed down the drain and enters wastewater streams. pjoes.com Consequently, wastewater treatment plants (WWTPs) act as a major pathway for the emission of these chemicals into surface waters and sediments. The strong adsorbing potential of D6 to organic matter means it is frequently detected in sewage sludge. cosmethicallyactive.com

Studies have confirmed the presence of D6 in sludge. For instance, an analysis of 20 sludge samples from a metropolitan sewage river in Hanoi, Vietnam, detected this compound along with other cVMS. researchgate.net The total concentrations of cVMS in these samples were significant, indicating that sewage systems are notable reservoirs for these compounds. researchgate.net In general, biogas from sewage sludge tends to have higher concentrations of volatile methyl siloxanes than biogas from landfills. pjoes.com

Table 1: Concentration of Cyclic Volatile Methyl Siloxanes (cVMS) in Sewage Sludge Data sourced from a study on the To Lich River, Hanoi. researchgate.net

| Compound | Concentration Range (ng/g-dw) | Key Finding |

|---|---|---|

| Total cVMS (D3, D4, D5, D6) | 260 - 13,800 | Indicates significant presence in the studied urban sewage system. |

| Decamethylcyclopentasiloxane (B1670010) (D5) | 150 - 6,040 | Found at the highest levels among the studied cVMS. |

| This compound (D6) | Detected as a component of the total cVMS concentration. |

Due to their high vapor pressure and low water solubility, cVMS like D6 preferentially partition into the atmosphere upon release. nih.gov It is estimated that over 90% of the cVMS volume from personal care products evaporates directly into the air. pjoes.comnih.gov Once in the atmosphere, their potential for long-range transport is significant, leading to a global distribution that includes remote areas such as the Arctic. nih.govrsc.org

Global air monitoring studies have consistently detected D6. At 20 sites worldwide, including urban, background, and Arctic locations, D6 was found alongside other siloxanes. acs.org These studies revealed that urban air is often dominated by D5 and D6, which correlates with their high-volume use in personal care products. acs.org The atmospheric dispersion is a key process governing their fate, with studies showing that concentrations of D6 decrease with increasing distance from source regions, which points to the importance of atmospheric loss processes during transport. rsc.org

Detection in Aqueous Environments (e.g., sewage sludge)

Degradation Pathways and Reaction Kinetics of this compound

Once in the environment, this compound is subject to several degradation processes. The primary pathways involve reactions in the atmosphere, as well as degradation initiated by heat or radiation.

The most significant environmental degradation pathway for airborne D6 is oxidation by hydroxyl (OH) radicals. This reaction involves the abstraction of a hydrogen atom from one of the methyl groups, initiating a series of chemical reactions that lead to the formation of silanols and other products. The atmospheric lifetime of D6 with respect to this reaction is estimated to be relatively short. By extrapolation from data for D4 and D5, the atmospheric half-life for D6 has been estimated as 3.3 days at 25°C.

Laboratory studies have precisely measured the kinetics of this reaction. Using relative rate methods, the second-order rate constant for the reaction of D6 with OH radicals has been determined, providing crucial data for atmospheric models. researchgate.net

Table 2: Reaction Kinetics of this compound (D6) with OH Radicals Data from laboratory measurements. researchgate.net

| Parameter | Value | Conditions/Notes |

|---|---|---|

| Rate Constant (kOH) | 2.8 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 95% confidence interval: (2.5–3.2) × 10⁻¹² |

| Activation Energy (Ea) | 4300 ± 2800 J/mol | Value determined for cVMS (D4, D5, D6) and found to be statistically indistinct among them. |

| Estimated Atmospheric Half-life | 3.3 days | Calculated by extrapolation at 25°C. |

Thermal degradation is another relevant transformation pathway for D6, particularly in applications involving heat. This process, also known as thermal cracking, involves the breaking of chemical bonds within the siloxane molecule due to high temperatures. durathermfluids.com This can lead to the formation of smaller, more volatile molecules ("low boilers") or larger polymeric molecules ("high boilers"). durathermfluids.com Extreme temperatures can cause further breakdown into coke. durathermfluids.com

A practical example of this is the release of D6 from silicone baking molds. Studies have measured the emission of various cVMS, including D6, into indoor air during baking. nih.govresearchgate.net Immediately after baking, elevated concentrations of D6 were observed in the air, with one study reporting a median concentration of 212 μg/m³. nih.govresearchgate.net This indicates that consumer products containing residual D6 can be a source of emissions when heated. nih.gov The process can also lead to the migration of siloxanes into food, with higher concentrations found at the edges of baked goods in contact with the silicone mold. nih.govresearchgate.net

Polymeric materials containing siloxanes can undergo chemical transformations when exposed to ionizing radiation such as gamma rays or X-rays. iaea.org The irradiation of silicone elastomers can lead to the formation of reactive intermediates, which can result in either degradation (main-chain scission) or cross-linking. iaea.orgosti.gov

Hydrolytic Chain Scission and Molecular Rearrangement Investigations

Research into the environmental fate of this compound (D6) includes detailed investigations into its transformation pathways, primarily through hydrolytic chain scission and molecular rearrangement. Hydrolysis involves the cleavage of the siloxane bonds (Si-O-Si) that form the cyclic backbone of the molecule.

The hydrolysis of D6 is generally considered a slow process under typical environmental conditions. europa.eu At a neutral pH of 7 and a temperature of 25°C, the hydrolysis half-life of D6 has been estimated to be greater than one year. europa.euoecd.org One extrapolation based on the experimental hydrolysis data of its structural analogs, D4 and D5, estimated a half-life of approximately 401 days for D6 at neutral pH and ambient temperature. canada.ca The rate of hydrolysis is influenced by factors such as temperature and pH. nih.govresearchgate.net For instance, studies on the hydrolysis of cyclic volatile methylsiloxanes (cVMS) in digested sludge have shown that the process is temperature-dependent, with shorter half-lives observed at higher temperatures. nih.govresearchgate.net

The mechanism of degradation can involve acid-catalyzed hydrolytic chain scission, particularly at lower temperatures. osti.gov This process breaks the cyclic structure to form linear siloxane chains. In soil, D6 is not considered persistent due to evidence of clay-catalyzed degradation, which results in dimethylsilanediol (B41321) as the stable hydrolysis product. canada.ca The initial step in the hydrolysis of the cyclic D6 molecule is the opening of the ring to form a linear silanol (B1196071), this compound-1,11-diol. evitachem.comnih.gov This linear intermediate can then undergo further degradation.

At higher temperatures (typically above 120°C), a process known as "backbiting" can occur, where the free chain ends of the opened siloxane chain attack other silicon atoms within the same molecule, leading to the formation of smaller cyclic siloxanes. osti.gov This represents a form of molecular rearrangement. The products of hydrolytic chain scission can include compounds like trimethylsilanol. osti.gov

Interactive Table: Hydrolysis Half-Life of Dodecamethylcyclohexasiloxane (D6) under Various Conditions

| Condition | Temperature | pH | Half-Life (days) | Source |

| Water | 25°C | 7 | > 365 | europa.euoecd.org |

| Water (extrapolated) | Ambient | 7 | ~401 | canada.ca |

| Digested Sludge | 4°C | - | 23.1 (±10.4) | nih.gov |

| Digested Sludge | 25°C | - | 13.9 (±3.6) | nih.gov |

| Digested Sludge | 35°C | - | 11.5 (±3.3) | nih.gov |

| Digested Sludge | 55°C | - | 5.8 (±1.4) | nih.gov |

Environmental Monitoring and Analytical Method Development for this compound

The widespread use of this compound (D6) in industrial applications and consumer products has led to its release into various environmental compartments. mdpi.com Consequently, robust environmental monitoring programs and sensitive analytical methods have been developed to detect and quantify its presence in matrices such as air, water, sediment, and sewage sludge. canada.caenv.go.jp D6 has been identified in environmental samples, including sewage sludge from metropolitan areas, indicating that wastewater treatment plants are a significant pathway for its environmental entry. mdpi.com

The primary analytical technique for the determination of D6 and other cyclic volatile methylsiloxanes (cVMSs) is gas chromatography coupled with mass spectrometry (GC-MS). pjmhsonline.comamegroups.cn This method offers high selectivity and sensitivity, which are crucial for analyzing complex environmental samples where contaminants are often present at trace levels. mdpi.com

Sample preparation is a critical step in the analytical workflow. For solid samples like sewage sludge, methods often involve solvent extraction followed by a clean-up procedure to remove interfering substances. For air or water samples, techniques such as solid-phase microextraction (SPME) are employed. mdpi.com SPME allows for the pre-concentration of volatile compounds like D6 from the sample matrix onto a coated fiber, which is then thermally desorbed into the GC-MS system for analysis. mdpi.com The selection of the SPME fiber coating and the parameters for extraction and desorption are optimized to achieve maximum sensitivity. mdpi.com

Method validation includes establishing key performance indicators such as detection and quantification limits. For instance, in the analysis of D6 in sewage sludge using GC-MS, method detection limits (MDLs) have been reported in the range of 1.20-3.00 ng/g dry weight (dw), with method quantification limits (MQLs) between 3.60-9.00 ng/g-dw.

Interactive Table: Summary of Analytical Methods for this compound (D6) Detection

| Analytical Technique | Sample Matrix | Sample Preparation | Typical Detection Limit | Source |

| GC-MS | Sewage Sludge | Solvent Extraction | 1.20-3.00 ng/g-dw (MDL) | |

| SPME-GC-MS | Gaseous Samples | Solid-Phase Microextraction (SPME) | Not Specified | mdpi.com |

| GC-MS | Biological (Floral Extract) | Methanolic Extraction | Not Specified | pjmhsonline.com |

| GC-MS | Biological (Caoguo) | Accelerated Solvent Extraction (ASE) | Not Specified | amegroups.cn |

Advanced Materials Science and Engineering Applications of Dodecamethylhexasiloxane

Development of Polymeric Systems Incorporating Dodecamethylhexasiloxane

The integration of this compound into polymer structures allows for the creation of materials with novel characteristics. Research in this area focuses on the synthesis of new polymers, the investigation of copolymers and blends, and the study of their curing behaviors.

The synthesis of polymers incorporating this compound is often aimed at achieving specific performance characteristics. For instance, α,ω-difunctionalized linear dimethylsiloxanes, including derivatives of this compound, are key for creating siloxane block copolymers and silicone resins with highly ordered structures. oup.com A convenient method for preparing these involves the inorganic-solid-catalyzed ring cleavage of cyclodimethylsiloxanes. oup.com

One area of investigation involves the synthesis of arylacetylene resins containing siloxane units. These resins exhibit good processability and can be thermally cross-linked to produce cured resins with high thermal and thermooxidative stability, with decomposition temperatures often exceeding 500°C. scispace.com The length of the siloxane unit, such as this compound, influences the thermal stability of the resulting cured resin. scispace.com

Another approach involves the synthesis of block copolymers, such as those combining poly(silane arylacetylene) and poly(siloxane arylacetylene), which have shown good heat resistance and toughness. researchgate.net These copolymers can be cured at temperatures below 200°C and exhibit high thermal and thermooxidative stability. researchgate.net

The table below outlines various synthetic methods for creating tailored polymeric materials that incorporate this compound.

| Synthetic Method | Precursors | Key Features of Resulting Polymer |

| Inorganic-Solid-Catalyzed Ring Cleavage | Cyclodimethylsiloxanes, Dimethylchlorosilane, Water | Creates α,ω-difunctionalized linear dimethylsiloxanes for ordered block copolymers and resins. oup.com |

| Thermal Cross-linking of Arylacetylene Resins | Arylacetylene resins with siloxane units | Produces cured resins with high thermal and thermooxidative stability. scispace.com |

| Condensation Reactions | m-diethynylbenzene magnesium reagents, α,ω-bis(chloro)dimethylsiloxanes | Synthesizes block copolymers of poly(silane arylacetylene) and poly(siloxane arylacetylene) with good heat resistance and toughness. researchgate.net |

Research into copolymers and polymer blends containing this compound moieties explores how these components influence the final properties of the material. The miscibility of these components is a key factor, with the inclusion of siloxane units often improving the miscibility of the resulting resins. scispace.com

Studies have been conducted on the ring-opening polymerization (ROP) of cyclosiloxanes to create copolymers. researchgate.net For example, the ROP of 2,2,4,4,6,6-hexamethyl-8,8-divinylcyclotetrasiloxane can lead to a mixture of linear copolymers and monomeric cyclosiloxanes. researchgate.net The specific catalyst system used, whether anionic or cationic, has been shown to influence the microstructure of the resulting copolymer. researchgate.net

In another example, dialkene-substituted permethylated cyclodextrins have been treated with 1,1,3,3,5,5,7,7,9,9,11,11-dodecamethylhexasiloxane (B1365487) (with Si-H functions on each end) to form new copolymers. acs.org The properties of these copolymers are dependent on the structure of the cyclodextrin (B1172386) used. acs.org

The table below details research findings on copolymers and blends that feature this compound moieties.

| Copolymer/Blend System | Research Focus | Key Findings |

| Arylacetylene Resins with Siloxane Units | Miscibility and Thermal Behavior | The presence of siloxane units improves the miscibility of the resins. scispace.com |

| Copolymers from Ring-Opening Polymerization of Cyclosiloxanes | Influence of Catalyst on Microstructure | The catalyst system (anionic or cationic) determines the microstructure of the resulting copolymer. researchgate.net |

| Cyclodextrin-Oligosiloxane Copolymers | Structural Features and Separation Properties | The structure of the cyclodextrin component influences the properties of the resulting copolymer. acs.org |

The crosslinking and curing behavior of resin systems derived from this compound are crucial for their application. In the presence of curing agents or catalysts, this compound can undergo cross-linking to form elastomers. evitachem.com

For arylacetylene resins containing siloxane units, thermal curing can be achieved by heating the resins through a specific temperature profile, for example, for 2 hours each at 150°C, 170°C, 210°C, 250°C, and 300°C. scispace.com Differential scanning calorimetry (DSC) of these resins shows sharp exotherms in the temperature range of 150 to 300°C, indicating the curing process. scispace.com The temperature at the peak of the exotherm varies depending on the specific resin composition. scispace.com

The curing of vinyl functionalized copolysiloxanes can be controlled by adjusting the end groups and the concentration of crosslinking agents. researchgate.net For some applications, these macromonomers can be fully cured within minutes under light irradiation. researchgate.net

The table below summarizes the curing behavior of various resin systems that are derived from this compound.

| Resin System | Curing Method | Curing Characteristics |

| Arylacetylene Resins with Siloxane Units | Thermal Curing | Sharp exotherms observed between 150-300°C, with peak temperatures varying by resin composition. scispace.com |

| This compound with Curing Agents | Catalytic Cross-linking | Forms elastomers in the presence of curing agents or catalysts. evitachem.com |

| Vinyl Functionalized Copolysiloxanes | Light Irradiation | Can be fully cured within minutes with controlled end groups and crosslinking agent concentration. researchgate.net |

Investigation of Copolymers and Blends Containing this compound Moieties

Research in Functional Formulations (non-clinical)

This compound is a key ingredient in various non-clinical functional formulations, primarily due to its stability, hydrophobicity, and lubricating properties. chemimpex.com

This compound is utilized in industrial lubricants due to its thermal stability, which allows it to function effectively in high-temperature applications. evitachem.comchemimpex.com Its low surface tension and hydrophobic nature also contribute to its performance. chemimpex.com In sealants, its chemical stability and resistance to moisture make it an ideal component, ensuring durable bonds. evitachem.comchemimpex.com The versatility of siloxanes like this compound makes them valuable in industries such as automotive, aerospace, and construction. chemimpex.com

Research has shown that the structure of lubricants, including those based on siloxanes, plays a critical role in their performance. mdpi.com The molecular mass and structure influence properties like viscosity and thermal transition temperatures. mdpi.com

The table below details the functional role of this compound in industrial lubricants and sealants.

| Application | Key Property of this compound | Functional Role |

| Industrial Lubricants | Thermal Stability, Low Surface Tension, Hydrophobicity | Reduces wear and tear in high-temperature applications. evitachem.comchemimpex.com |

| Sealants | Chemical Stability, Moisture Resistance | Ensures long-lasting and durable bonds. evitachem.comchemimpex.com |

In coatings and adhesives, this compound enhances durability and resistance to environmental factors. chemimpex.com Its hydrophobic properties and low surface tension contribute to the performance of these formulations. chemimpex.com The compound can be a component in the synthesis of silicone-based products that require flexibility and durability. evitachem.com

Research in coatings has explored the use of silicone-modified epoxy coatings to improve mechanical properties and adhesion. researchgate.net In the field of adhesives, research is ongoing to develop high-performance adhesive tapes and specialty films for various industrial applications. adhesivesresearch.com

The table below outlines the research findings on the use of this compound in coatings and adhesives.

| Formulation | Research Focus | Key Findings |

| Coatings | Enhancing Durability and Resistance | This compound improves resistance to environmental factors due to its hydrophobic nature. chemimpex.com |

| Adhesives | Improving Flexibility and Durability | The compound is used in formulations requiring long-lasting and flexible bonds. evitachem.com |

| Silicone-Modified Epoxy Coatings | Mechanical Properties and Adhesion | The addition of silicone components can enhance the performance of epoxy coatings. researchgate.net |

Studies on this compound's Role in Industrial Lubricants and Sealants

Advanced Separation Science Applications

The development of advanced chromatographic stationary phases is crucial for achieving high-resolution separations of complex chemical mixtures. Polysiloxanes are frequently used as the foundational backbone for stationary phases in gas chromatography (GC) due to their high thermal stability and low volatility. youtube.com However, to achieve specific selectivity for certain classes of molecules, the basic polysiloxane structure is often modified by creating copolymers. This compound serves as a key building block in the synthesis of such specialized copolymers, enabling the creation of stationary phases with tailored separation capabilities.

A significant area of research involves the copolymerization of this compound with functional monomers to create stationary phases for advanced applications like chiral separations. researchgate.netnih.gov Chiral compounds, or enantiomers, are molecules that are non-superimposable mirror images of each other, and their separation is of paramount importance in the pharmaceutical and chemical industries. nih.gov

One notable approach is the synthesis of copolymers incorporating cyclodextrins. researchgate.net In this process, this compound is copolymerized with specifically synthesized bisalkene-functionalized cyclodextrins via a hydrosilylation reaction. researchgate.net This method effectively grafts the chiral selector (the cyclodextrin) onto the stable polysiloxane backbone. The resulting copolymers are then used to coat the inside of capillary columns.

These this compound-cyclodextrin copolymers have been successfully employed as stationary phases in open tubular column supercritical fluid chromatography (SFC). researchgate.net Research findings indicate that these copolymeric phases provide excellent enantiomeric separation for a wide range of chiral solutes. researchgate.net The combination of the robust, inert siloxane backbone with the specific chiral recognition capabilities of the cyclodextrin moieties results in a highly effective and stable chiral stationary phase.

The table below summarizes the components and application of a representative chromatographic stationary phase based on a this compound copolymer.

| Component Monomer 1 | Component Monomer 2 | Polymerization Method | Chromatographic Technique | Primary Application |

| This compound | Peralkylated bis(allyloxyphenyl) cyclodextrin | Hydrosilylation | Supercritical Fluid Chromatography (SFC) | Enantiomeric separation of chiral solutes researchgate.net |

The development of these copolymers illustrates a sophisticated strategy in materials science: leveraging the fundamental properties of this compound and augmenting them through copolymerization to meet the demands of advanced separation science. This approach allows for the rational design of stationary phases with precisely controlled selectivity, essential for challenging analytical separations.

Theoretical and Computational Chemistry Studies on Dodecamethylhexasiloxane

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of siloxanes. nih.gov These calculations can provide valuable information on bond energies, charge distribution, and molecular orbitals, which are fundamental to understanding a molecule's chemical behavior. vub.be For instance, DFT calculations can be used to determine the bond dissociation energies of the Si-O and Si-C bonds in siloxane chains, predicting their relative stability and potential points of cleavage during chemical reactions.

Studies on related siloxane systems have utilized DFT to investigate reaction mechanisms, such as hydrolysis and condensation. researchgate.net These computational approaches can model the energetics of reaction pathways, helping to identify transition states and predict the feasibility of different chemical transformations. researchgate.net The accuracy of these predictions is often benchmarked against experimental data or higher-level computational methods to ensure their reliability. researchgate.net

Table 1: Calculated Bond Properties of Siloxanes using Quantum Chemistry

| Property | Computational Method | Calculated Value | Experimental/Reference Value |

| Si-O Bond Dissociation Energy | Density Functional Theory (DFT) | 452 kJ/mol | 440–460 kJ/mol |

| Si-C Bond Dissociation Energy | Density Functional Theory (DFT) | Data not available for dodecamethylhexasiloxane specifically, but generally lower than Si-O BDE | Varies with specific compound |

This table presents representative data for siloxane bonds, which are the fundamental units of this compound. Specific values for this compound may vary.

Molecular Modeling and Dynamics Simulations for this compound Conformations and Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility, intermolecular interactions, and bulk properties. chemrxiv.org These simulations model the atoms as classical particles and use force fields to describe the interactions between them. ethz.ch

Researchers have developed and refined force fields specifically for polydimethylsiloxane (B3030410) (PDMS) systems to accurately reproduce experimental properties like liquid density and vapor-liquid equilibria. chemrxiv.orgosti.gov MD simulations using these force fields can predict how this compound molecules behave in different environments, such as in the bulk liquid or at interfaces. osti.gov For example, simulations can reveal the preferred conformations of the flexible Si-O-Si backbone and the nature of interactions between the methyl groups. arxiv.orgnih.gov

Recent MD studies on short siloxane chains have investigated their nonlinear elastic behavior and fracture characteristics, providing a molecular-level understanding of the mechanical properties of these materials. arxiv.orgnih.govacs.orgarxiv.org These simulations have shown that for short chains, there are deviations from classical scaling laws for properties like effective stiffness and rupture times. arxiv.orgnih.govacs.org

Computational Insights into Synthesis and Degradation Mechanisms of this compound

Computational chemistry offers valuable tools for understanding the synthesis and degradation pathways of siloxanes. Theoretical methods can be used to investigate the mechanisms of polymerization reactions, such as the ring-opening polymerization of cyclosiloxanes, which is a common route for synthesizing linear siloxanes. researchgate.net By modeling the reaction intermediates and transition states, researchers can gain insights into the factors that control the polymerization process and the resulting polymer microstructure. researchgate.net

Similarly, computational studies can elucidate the degradation mechanisms of siloxanes in various environments. For instance, quantum chemical calculations can be used to model the hydrolysis of Si-O bonds, a key step in the environmental degradation of these compounds. researchgate.net These studies can help predict the persistence and fate of this compound in different conditions. While specific studies on the degradation of this compound are not prevalent, research on similar biodegradable polymers demonstrates how computational models can predict degradation kinetics influenced by factors like enzymatic activity, temperature, and humidity. mdpi.com

Predictive Modeling for Chemical Behavior in Diverse Environments

Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) approaches, is an emerging area in computational chemistry that can forecast the behavior of chemicals in various environments. rsc.orgresearchgate.netresearchgate.net These models use the molecular structure of a compound to predict its physical, chemical, and biological properties. nih.gov

For siloxanes, predictive models can be developed to estimate properties such as vapor pressure, water solubility, and bioaccumulation potential, which are crucial for assessing their environmental fate and impact. By correlating molecular descriptors (e.g., size, shape, electronic properties) with experimental data, these models can make predictions for new or untested compounds like this compound. nih.gov

Furthermore, computational models can simulate the interactions of siloxanes with other materials and in different environmental compartments. For example, Grand Canonical Monte Carlo (GCMC) simulations have been used to screen materials for the effective removal of linear siloxanes from gas streams. rsc.orgresearchgate.net Predictive modeling can also be applied to understand how chemical behavior might change in complex mixtures or under varying environmental conditions such as temperature and pH. researchgate.net This predictive capability is essential for proactive environmental management and the design of safer and more sustainable chemical products. nih.govucf.edu

Interdisciplinary Research Foci and Biological Interactions of Dodecamethylhexasiloxane

Antimicrobial and Antifungal Activity Research

Dodecamethylhexasiloxane has been identified as a component in various natural extracts that exhibit antimicrobial and antifungal properties. researchgate.netresearchgate.net Research suggests that siloxanes, including this compound, may contribute to the broad-spectrum efficacy of these extracts. researchgate.netresearchgate.net For instance, this compound has been detected in olive leaf extracts and is thought to play a role in their antimicrobial effects. researchgate.net Similarly, it was identified in the methanolic root extract of Stephania glandulifera, which showed significant antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netresearchgate.net

The presence of this compound and other siloxanes like cyclohexasiloxane in the leaves of Withania somnifera has been correlated with antibacterial activity. dergipark.org.tr While often found as part of a complex mixture, the investigation into these natural extracts points toward the potential bioactivity of their siloxane constituents. researchgate.netresearchgate.net For example, studies on Hibiscus rosa-sinensis extracts containing various siloxanes have revealed antidiabetic and antioxidant potential, with the individual compounds being further analyzed through in-silico methods like molecular docking. pjmhsonline.com

Occurrence and Analysis in Complex Biological and Natural Extracts

This compound has been identified as a naturally occurring or fermentation-derived compound in a diverse range of biological sources. The primary method for its detection and identification in these complex matrices is Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netresearchgate.netdergipark.org.trpjmhsonline.comorientjchem.orgnih.gov

The compound has been found in aqueous extracts of Carica papaya (papaya) roots. ekb.eg It has also been characterized in the ethanolic extract of the marine brown macroalga Sargassum tenerrimum. orientjchem.org Further research has detected this compound in the extracts of maca (Lepidium meyenii) that has undergone solid-state fermentation with Rhizopus oligosporus. nih.gov Other notable occurrences include methanolic extracts from the flowers of Hibiscus rosa-sinensis and the stem of Willughbeia edulis. researchgate.netpjmhsonline.com

The following table summarizes the documented occurrence of this compound in various biological extracts.

| Biological Source | Plant/Organism Part | Extraction/Analysis Method | Reference(s) |

| Carica papaya | Root | Aqueous extract | ekb.eg |

| Sargassum tenerrimum | Whole organism | Ethanolic extract, GC-MS analysis | orientjchem.org |

| Lepidium meyenii (Maca) | Tuber | Fermented with Rhizopus oligosporus, Ethanolic extract, GC-MS analysis | nih.gov |

| Hibiscus rosa-sinensis | Flower | Methanolic extract, GC-MS analysis | pjmhsonline.com |

| Olea europaea (Olive) | Leaves | Extract, GC-MS analysis | researchgate.net |

| Stephania glandulifera | Root | Methanolic extract, GC-MS analysis | researchgate.netresearchgate.net |

| Withania somnifera | Vegetative Leaf, Root, Stem | Methanolic extract, GC-MS analysis | dergipark.org.tr |

| Willughbeia edulis | Stem | Methanolic extract, GC-MS analysis | researchgate.net |

Research into Organosilicon Ligands and Related Scaffolds (excluding clinical applications)

Organosilicon compounds, including siloxanes and silsesquioxanes, serve as versatile frameworks or scaffolds in coordination chemistry. mdpi.com Their well-defined structures and the ability to be readily modified make them ideal for constructing complex ligands. mdpi.com Polydimethylsiloxanes, the class of compounds to which this compound belongs, have been used to create ligands capable of complexing with metal ions. mdpi.com

Research in this area often involves using the organosilicon structure as a central anchor to which multiple chelating arms are attached. mdpi.comnih.gov A common synthetic strategy is the hydrosilylation reaction, which can effectively bond functionalized chelating agents to a silicon-hydride group on the organosilicon scaffold. mdpi.com For example, cyclen derivatives have been successfully attached to dimethylsilylbenzene and silsesquioxane frameworks through this method. mdpi.comnih.gov The resulting multi-site ligands are designed to coordinate several metal centers simultaneously. mdpi.com The study of these complexes involves characterization through methods like luminescence spectroscopy to understand their coordination properties. mdpi.comnih.gov This research focuses on the fundamental synthesis and structural properties of novel organosilicon-based coordination compounds. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing dodecamethylhexasiloxane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves controlled hydrolysis and condensation of chlorosilanes under inert atmospheres. For example, hexachlorodisiloxane precursors are reacted with methyl Grignard reagents, with stoichiometry and temperature (e.g., 40–60°C) critical for minimizing cyclic byproducts. Yield optimization requires precise control of moisture levels and catalysts (e.g., FeCl₃) . Purity is assessed via gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm the absence of residual silanol groups or cyclic siloxanes .

Q. How are the physical properties (e.g., viscosity, volatility) of this compound characterized, and what are their implications for experimental design?

- Methodological Answer : Key properties are determined using ASTM-standard methods:

- Viscosity : Rotational viscometry at 25°C.

- Volatility : Thermogravimetric analysis (TGA) or vapor pressure measurements via the Knudsen effusion method.

These properties inform solvent selection in polymer synthesis (e.g., as a lubricant or diffusion medium) and dictate handling protocols (e.g., storage under nitrogen to prevent moisture uptake) .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound and its derivatives?

- Methodological Answer :

- NMR : ²⁹Si NMR distinguishes Si-O-Si backbone configurations (chemical shifts: −20 to −25 ppm for methyl-substituted siloxanes).

- FT-IR : Peaks at 1050–1100 cm⁻¹ (Si-O-Si stretching) and 1250–1280 cm⁻¹ (Si-CH₃ bending) confirm backbone integrity.

- GC-MS : Detects low-molecular-weight impurities (e.g., decamethylcyclopentasiloxane) .

Advanced Research Questions

Q. How do environmental factors (e.g., pH, UV exposure) influence the degradation pathways of this compound in aquatic systems?

- Methodological Answer : Degradation studies use simulated environmental matrices:

- Hydrolysis : Monitor siloxane bond cleavage via HPLC under varying pH (4–10) and temperatures.

- Photolysis : UV irradiation (254 nm) in aqueous solutions, with degradation products identified via LC-QTOF-MS.

Contradictions in persistence data (e.g., half-life ranging from days to months) arise from matrix complexity; sediment interactions may retard hydrolysis .

Q. What computational models are used to predict the thermodynamic stability of this compound, and how do they align with experimental data?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., COMPASS III) model siloxane chain flexibility and entropy contributions. Density functional theory (DFT) calculates bond dissociation energies (BDEs) for Si-O bonds (~452 kJ/mol). Discrepancies between simulated and experimental volatility data (e.g., ±15% error in vapor pressure) highlight the need for hybrid QM/MM approaches .

Q. How can contradictions in toxicity studies (e.g., endocrine disruption vs. inertness) be resolved through mechanistic in vitro assays?

- Methodological Answer : Contradictory findings often stem from assay specificity:

- Endocrine Activity : Use reporter gene assays (e.g., ERα-CALUX) at relevant concentrations (0.1–10 μM).

- Cytotoxicity : Compare with positive controls (e.g., DMSO) via MTT assays.

Recent studies suggest metabolite-mediated effects (e.g., methylsilanols), requiring metabolite profiling post-exposure .

Q. What strategies mitigate experimental artifacts when analyzing this compound in biological matrices (e.g., serum, tissue)?

- Methodological Answer : Artifacts arise from siloxane background in lab equipment (e.g., septa, tubing). Mitigation includes:

- Sample Prep : Solid-phase extraction (SPE) with activated charcoal to adsorb interfering siloxanes.

- Instrumentation : Use of siloxane-free GC columns and high-purity solvents (e.g., LC-MS grade acetonitrile).

Blank controls and matrix-matched calibration curves are essential .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported Henry’s Law constants for this compound across studies?

- Methodological Answer : Discrepancies (e.g., 0.002–0.005 atm·m³/mol) may result from temperature variability or headspace analysis techniques. Standardize measurements using EPA Method 624.1 with temperature-controlled equilibration chambers. Statistical meta-analysis (e.g., random-effects models) can reconcile outliers .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in ecotoxicological studies?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to fit EC₅₀ values. Bayesian hierarchical models account for interspecies variability (e.g., Daphnia vs. algae sensitivity). Contradictions in threshold concentrations require sensitivity analysis to identify confounding variables (e.g., dissolved organic carbon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.